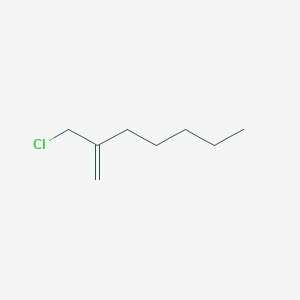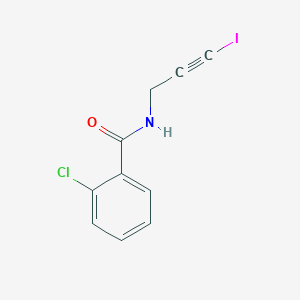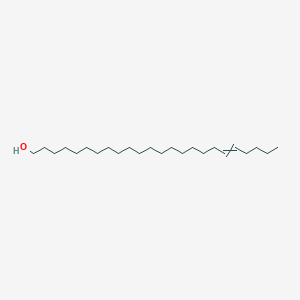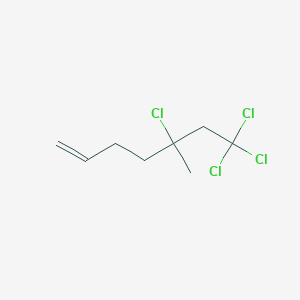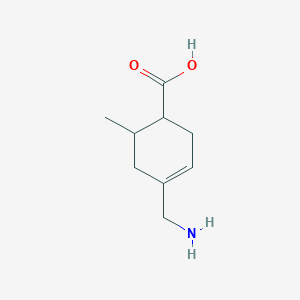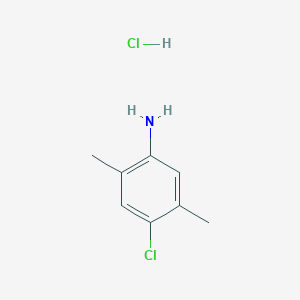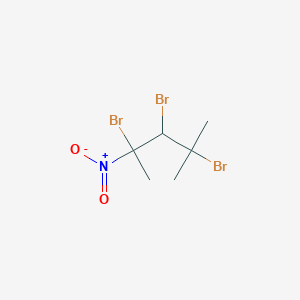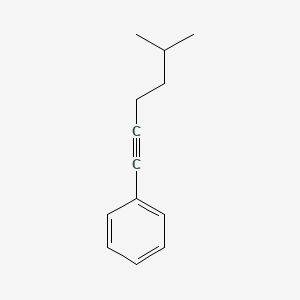
N-Carbamoyl-2-chloro-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-2-chloro-3,3-dimethylbutanamide is a chemical compound with the molecular formula C7H13ClN2O2 It is characterized by the presence of a carbamoyl group, a chlorine atom, and a dimethylbutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-chloro-3,3-dimethylbutanamide typically involves the reaction of 2-chloro-3,3-dimethylbutanoyl chloride with urea. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloro-3,3-dimethylbutanoyl chloride+urea→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-2-chloro-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of 2-chloro-3,3-dimethylbutanoic acid and urea.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2-chloro-3,3-dimethylbutanoic acid and urea.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
N-Carbamoyl-2-chloro-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-chloro-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Carbamoyl-2-chloro-3,3-dimethylbutanoic acid
- N-Carbamoyl-2-chloro-3,3-dimethylbutanamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a carbamoyl group and a chlorine atom. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
62721-34-0 |
|---|---|
Molecular Formula |
C7H13ClN2O2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
N-carbamoyl-2-chloro-3,3-dimethylbutanamide |
InChI |
InChI=1S/C7H13ClN2O2/c1-7(2,3)4(8)5(11)10-6(9)12/h4H,1-3H3,(H3,9,10,11,12) |
InChI Key |
BULQHBVOYXPTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene](/img/structure/B14519239.png)
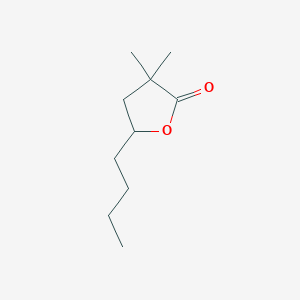
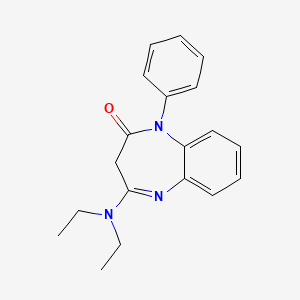
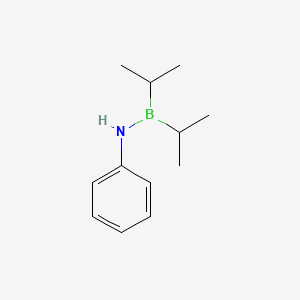
![4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B14519268.png)

